(2R,3R)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid
CAS No.:
Cat. No.: VC20693370
Molecular Formula: C15H18ClNO4
Molecular Weight: 311.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18ClNO4 |
|---|---|
| Molecular Weight | 311.76 g/mol |
| IUPAC Name | 2-(2-chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H18ClNO4/c1-21-9-8-17-13(18)7-6-11(15(19)20)14(17)10-4-2-3-5-12(10)16/h2-5,11,14H,6-9H2,1H3,(H,19,20) |
| Standard InChI Key | FOOHABSZVAISCF-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2Cl |
Introduction
(2R,3R)-2-(2-Chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid is a complex organic compound belonging to the piperidine class. It features a chloro-substituted phenyl group and a methoxyethyl side chain, contributing to its unique biological activities. This compound has garnered attention in pharmaceutical research due to its potential as an analgesic and anti-inflammatory agent.
Chemical Formula and Molecular Weight
Hazard Classification
Synthesis and Chemical Reactivity
The synthesis of (2R,3R)-2-(2-Chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid typically involves multiple steps, requiring precise control over reaction conditions. This compound can undergo various organic reactions, facilitating modifications for further studies or applications.
Biological Activities
-
Exhibits significant biological activities, particularly in pharmacology, with potential as an analgesic and anti-inflammatory agent.
-
Preliminary data suggest interactions with specific receptors involved in pain modulation and inflammation pathways.
Potential Applications
-
Pharmaceutical Research: Its unique structural features and biological activities make it a candidate for therapeutic applications, especially in pain management and anti-inflammatory treatments.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Chlorophenyl)-4-methylpiperidin-4-one | Chlorophenyl group | Lacks the carboxylic acid group |
| 4-(Chlorophenyl)piperidine | Simple piperidine structure | No additional functional groups |
| 1-(Phenyl)piperidin-4-one | Phenyl substituent | Lacks chlorine and methoxyethyl groups |
| (2R,3R)-2-(2-Chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid | Chloro-substituted phenyl and methoxyethyl groups | Presence of carboxylic acid and oxo groups |
Research Findings and Future Directions
Research on (2R,3R)-2-(2-Chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid is ongoing, focusing on elucidating its interactions with biological targets. Further studies are necessary to fully understand its pharmacological profile and potential therapeutic implications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume